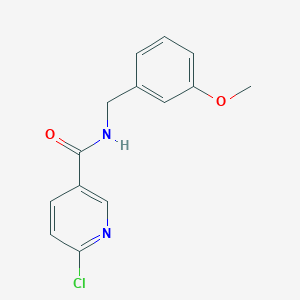

6-chloro-N-(3-methoxybenzyl)nicotinamide

Description

Chemical Structure and Properties

6-Chloro-N-(3-methoxybenzyl)nicotinamide (CID 18419424) is a nicotinamide derivative with the molecular formula C₁₃H₁₁ClN₂O₂ . Its structure features a 6-chloro-substituted pyridine ring and a 3-methoxybenzyl group attached to the carboxamide nitrogen (Fig. 1). Key physicochemical properties include:

This compound is of interest in medicinal chemistry due to the versatility of the nicotinamide scaffold, which is commonly explored for enzyme inhibition (e.g., cholinesterase, monoamine oxidase) and antimicrobial applications.

Properties

Molecular Formula |

C14H13ClN2O2 |

|---|---|

Molecular Weight |

276.72 g/mol |

IUPAC Name |

6-chloro-N-[(3-methoxyphenyl)methyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-12-4-2-3-10(7-12)8-17-14(18)11-5-6-13(15)16-9-11/h2-7,9H,8H2,1H3,(H,17,18) |

InChI Key |

KLNMZIVXZVZTSK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituted Nicotinamides with Antifungal Activity

Compound 3i (6-Chloro-N-(2-((4-Chlorophenyl)Amino)Phenyl)Nicotinamide)

- Structure: Features a 4-chlorophenylamino-phenyl substituent.

- Activity : Exhibits antifungal properties as a succinate dehydrogenase inhibitor.

- Physicochemical Data : Melting point = 128.4–130.1°C; confirmed by ¹H NMR .

Compound C4/C12 (2-Chloro-N-[6-(3-Chlorophenoxy)-Pyridin-3-Ylmethyl]-Nicotinamide Derivatives)

Antibacterial Nicotinamides

CT1-83 (6-Chloro-N-(5-(4-(Trifluoromethyl)Phenyl)-1,3,4-Oxadiazol-2-yl)Nicotinamide)

- Structure : Incorporates a 1,3,4-oxadiazole ring with a trifluoromethylphenyl group.

- Activity: Designed as a broad-spectrum antibiotic; synthesis involves coupling 6-chloronicotinoyl chloride with oxadiazole intermediates .

Compound 23 (6-Chloro-N-(4-(5-Methoxy-2-Oxo-1,3,4-Oxadiazol-3(2H)-yl)-2-Methylphenyl)Nicotinamide)

- Structure : Features a methoxy-oxadiazole-phenyl substituent.

- Activity : Synthesized for multidrug-resistant bacterial targets; yield = 33% via column chromatography .

Key Difference : The target compound lacks heterocyclic moieties like oxadiazole, which are critical for bacterial target engagement in CT1-83 and Compound 23.

Cholinesterase and MAO Inhibitors

Compound 3e (6-Chloro-N-[2-(2,3-Dihydro-1H-Cyclopenta[b]Quinolin-9-Ylamino)-Hexyl]Nicotinamide Hydrochloride)

- Structure: Combines a cyclopentaquinoline-hexyl chain with the nicotinamide core.

- Activity: Potent cholinesterase inhibition (EeAChE IC₅₀ = 67 nM; EqBuChE IC₅₀ = 153 nM). Non-hepatotoxic and inhibits amyloid-beta aggregation .

Morpholino Derivatives (6-Chloro-N-(2-Morpholinoethyl)Nicotinamide)

- Structure: Includes morpholinoethyl or morpholinopropyl groups.

- Activity: Targets monoamine oxidase A (MAO-A), a key enzyme in neurotransmitter metabolism .

Key Difference: The 3-methoxybenzyl group in the target compound may reduce MAO-A affinity compared to morpholino derivatives but could offer selectivity for other targets.

Antitubercular and Antiparasitic Analogues

Compound 6 (6-Chloro-N-(4-Chlorophenyl)Pyrazine-2-Carboxamide)

Compound 21 (6-Chloro-N-(6-Methylbenzo[d]Thiazol-2-yl)Nicotinamide)

- Structure : Benzo[d]thiazol-2-yl substituent.

- Activity : Intermediate in synthesizing antiparasitic agents; yield = 79% via amide coupling .

Key Difference : The target compound’s benzyl group contrasts with the heteroaromatic substituents in these analogues, which are critical for antitubercular/antiparasitic activity.

Critical Observations :

- The 6-chloro position is conserved across analogues, suggesting its role in target binding.

- Amide nitrogen substituents dictate target specificity: Bulky groups (e.g., cyclopentaquinoline) enhance cholinesterase affinity. Electron-withdrawing groups (e.g., oxadiazole) improve antibacterial potency.

- 3-Methoxybenzyl may balance lipophilicity and metabolic stability, making it suitable for CNS applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.